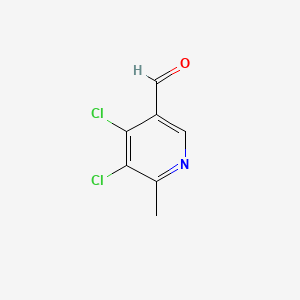
4,5-Dichloro-6-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-6-methylnicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.02 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group on the nicotinaldehyde ring
Preparation Methods
The synthesis of 4,5-Dichloro-6-methylnicotinaldehyde typically involves the chlorination of 6-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of photocatalysts to enhance the reaction efficiency and yield . The reaction conditions are generally mild, and the process is designed to minimize side reactions and maximize product purity.
Chemical Reactions Analysis
4,5-Dichloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloro-6-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
4,5-Dichloro-6-methylnicotinaldehyde can be compared with similar compounds such as:
6-Chloro-5-methylnicotinaldehyde: This compound has a similar structure but with only one chlorine atom.
4,6-Dichloro-5-methylnicotinaldehyde: Another closely related compound with chlorine atoms at different positions, leading to variations in chemical behavior and uses.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
4,5-dichloro-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3 |
InChI Key |
DVTGCTDRRPKXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















